molecular formula C11H13ClN2S B1393975 4-Methyl-1-((2-methylthiazol-4-yl)methyl)pyridin-1-ium chloride CAS No. 943242-59-9

4-Methyl-1-((2-methylthiazol-4-yl)methyl)pyridin-1-ium chloride

Cat. No.: B1393975
CAS No.: 943242-59-9
M. Wt: 240.75 g/mol
InChI Key: CMMDETMXTATKQQ-UHFFFAOYSA-M
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Description

4-Methyl-1-((2-methylthiazol-4-yl)methyl)pyridin-1-ium chloride: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridinium cation and a methylthiazole moiety, making it a subject of interest for researchers exploring its properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-((2-methylthiazol-4-yl)methyl)pyridin-1-ium chloride typically involves the following steps:

  • Formation of 2-Methylthiazole: : This can be achieved by reacting ethyl acetoacetate with thiourea under acidic conditions.

  • Methylation: : The 2-methylthiazole undergoes methylation to introduce the methyl group at the appropriate position.

  • Formation of Pyridinium Salt: : The pyridine derivative is then reacted with an appropriate alkylating agent to form the pyridinium salt.

  • Chloride Formation: : Finally, the pyridinium salt is treated with hydrochloric acid to obtain the chloride salt.

Industrial Production Methods

In an industrial setting, the synthesis process may be optimized for large-scale production, focusing on cost-effective reagents, efficient reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-((2-methylthiazol-4-yl)methyl)pyridin-1-ium chloride: can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions can occur at the pyridinium or thiazole rings.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

  • Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: : Alkyl halides, strong bases

Major Products Formed

  • Oxidation: : Various oxidized derivatives of the compound

  • Reduction: : Reduced forms of the compound

  • Substitution: : Substituted derivatives with different alkyl or aryl groups

Scientific Research Applications

4-Methyl-1-((2-methylthiazol-4-yl)methyl)pyridin-1-ium chloride: has several scientific research applications:

  • Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: : Investigated for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.

Comparison with Similar Compounds

4-Methyl-1-((2-methylthiazol-4-yl)methyl)pyridin-1-ium chloride: can be compared with other similar compounds such as:

  • 2-Methylthiazole derivatives: : Similar thiazole-based compounds with varying substituents.

  • Pyridinium salts: : Other pyridinium salts with different alkyl or aryl groups.

These compounds share structural similarities but may exhibit different properties and applications due to variations in their chemical structure.

Properties

IUPAC Name

2-methyl-4-[(4-methylpyridin-1-ium-1-yl)methyl]-1,3-thiazole;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N2S.ClH/c1-9-3-5-13(6-4-9)7-11-8-14-10(2)12-11;/h3-6,8H,7H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMDETMXTATKQQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=[N+](C=C1)CC2=CSC(=N2)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 3
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